molecular formula C8H9NS B1269149 2-Phenylethanethioamide CAS No. 645-54-5

2-Phenylethanethioamide

Cat. No. B1269149
CAS RN: 645-54-5
M. Wt: 151.23 g/mol
InChI Key: CJXBHFANXQMZBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenylethanethioamide and similar compounds typically involves chemical reactions that combine olefins, amines, and sulfur under specific conditions. A notable method includes base-controlled three-component reactions of amines, elemental sulfur, and styrenes, which selectively produce 2-Phenylethanethioamides under metal-free conditions (Zhang et al., 2018).

Molecular Structure Analysis

The molecular structure of 2-Phenylethanethioamide and related compounds is characterized using various analytical techniques, including X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. These studies reveal the stabilization of molecular structures through hydrogen bonding and π-interactions, which are critical for understanding the compound's reactivity and interactions (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 2-Phenylethanethioamide are essential for its functionalization and application in various domains. The compound's reactivity is influenced by its molecular structure, which determines its interactions with other chemicals. The base-controlled synthesis method highlights the compound's versatility in forming thioamides, a functionality important in many chemical industries (Zhang et al., 2018).

Scientific Research Applications

  • Synthesis of Thiazoles and Thioethers

    • 2-Phenylethanethioamide has been used in the highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers .
    • The methods of application or experimental procedures involve reacting 2-Phenylethanethioamide with various substituted phenacyl bromides .
    • The outcomes of these applications can be new thiazoles and thioethers with a wide range of potential applications .
  • Peptide Chemistry and Protein Studies

    • Recently, new methods have been developed for the synthesis of thioamides as well as their utilization in peptide chemistry .
    • Novel strategies for the incorporation of thioamides into proteins have been developed, enabling both structural and functional studies .
    • The methods of application or experimental procedures involve incorporating 2-Phenylethanethioamide into peptides and proteins .
    • The outcomes of these applications can be new insights into the structure and function of peptides and proteins .

Safety And Hazards

2-Phenylethanethioamide is classified as toxic . It is harmful if swallowed and may cause skin and eye irritation as well as respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and wearing chemical impermeable gloves .

properties

IUPAC Name

2-phenylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXBHFANXQMZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40983060
Record name 2-Phenylethanimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylethanethioamide

CAS RN

645-54-5
Record name Benzeneethanethioamide
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Record name Benzeneethanethioamide
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Record name 2-Phenylethanimidothioic acid
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Record name 2-Phenylthioacetamide
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Record name BENZENEETHANETHIOAMIDE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLS5738GKL
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Synthesis routes and methods I

Procedure details

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S=C(Cl)Cc1ccccc1
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Synthesis routes and methods II

Procedure details

A solution of phenylacetonitrile (10.0 g, 85.4 mmol) and diethyl dithiophosphate (17.5 g, 93.9 mmol) in 4N-HCl/ethyl acetate (400 mL) was stirred at room temperature for 16 hours. This reaction mixture was washed with water and saturated aqueous sodium hydrogen carbonate solution, dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was crystallized from ethanol to provide 7.1 g of the title compound. Yield 55%.
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10 g
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diethyl dithiophosphate
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17.5 g
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reactant
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400 mL
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Yield
55%

Synthesis routes and methods III

Procedure details

To a solution of amino acid methyl ester VI and imidazole in DMF, is added phenylthioacetic acid followed by diisopropylcarbodiimide at room temperature. The reaction mixture is stirred for 12 hours. After filtration on silica gel pad, the filtrate is poured into water and EtOAc. The organic layer is washed twice with water, dried over Na2SO4, and concentrated to afford α-phenylthioacetamide VII.
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amino acid methyl ester
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Synthesis routes and methods IV

Procedure details

To a mixture of secondary amine I and TEA in anhydrous dichloromethane, are added dropwise a solution of phenylthioacetyl chloride (prepared from phenylthioacetic acid and thionyl chloride) in anhydrous dichloromethane at 0° C. The reaction mixture is warmed to room temperature, stirred for 2 hours, then sat'd NH4Cl solution and dichloromethane are added. The organic layer is washed with brine, dried over Na2SO4, and concentrated to afford α-phenylthioacetamide II, which is used for the next reaction without purification.
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secondary amine
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phenylthioacetyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylethanethioamide
Reactant of Route 2
Reactant of Route 2
2-Phenylethanethioamide
Reactant of Route 3
2-Phenylethanethioamide
Reactant of Route 4
2-Phenylethanethioamide
Reactant of Route 5
Reactant of Route 5
2-Phenylethanethioamide
Reactant of Route 6
2-Phenylethanethioamide

Citations

For This Compound
55
Citations
RN Suresh, TR Swaroop, VG Shalini, K Mantelingu… - Tetrahedron …, 2023 - Elsevier
… To optimize the reaction condition for the synthesis of (1,2,4-thiadiazole-3,5-diyl)bis(phenylmethanone) 3a, we reacted 2-oxo-2-phenylethanethioamide 2a with iodine in various …
Number of citations: 1 www.sciencedirect.com
YR Duan, HL Wu, HF Gan - Russian Journal of Organic Chemistry, 2022 - Springer
… Preliminary mechanistic investigations suggest intermediate formation of N-(2-hydroxyphenyl)-2-phenylethanethioamide, which requires 2 equiv of the initial aminophenol. …
Number of citations: 0 link.springer.com
Y Kodama, M Ori, T Nishio - Helvetica chimica acta, 2005 - Wiley Online Library
The thionation and cyclization of N‐(ω‐halogenoalkyl)‐substituted amides (and related compounds) with Lawesson's reagent (LR=2,4‐bis(4‐methoxyphenyl)‐1,3,2,4‐…
Number of citations: 22 onlinelibrary.wiley.com
D Brillon - Synthetic communications, 1992 - Taylor & Francis
… We also sulfurated phenylacetonitrile la with 1A using these conditions and obtained 27% of 2-phenylethanethioamide lb, but completion of the reaction could not be reached and …
Number of citations: 26 www.tandfonline.com
W Liu, C Chen, P Zhou - ChemistrySelect, 2017 - Wiley Online Library
… The results showed that the reaction was completed after 12 h and led to the formation of the desired product N,N-dimethyl-2-oxo-2-phenylethanethioamide in 82 % GC yield (entry 2). …
RN Suresh, TR Swaroop, D Gowda, K Mantelingu… - RSC …, 2023 - pubs.rsc.org
… On the other hand, we reacted 2-oxo-2-phenylethanethioamide 2a with various substituted phenacyl bromides which afforded thioethers 5a–e in 69–95% yield (Table 3). Besides, 2-…
Number of citations: 7 pubs.rsc.org
B Li, P Ni, H Huang, F Xiao… - Advanced Synthesis & …, 2017 - Wiley Online Library
… (1 a) for 16 h gave N,N-dimethyl-2-phenylethanethioamide (5 a) in 55% and 45% yields, … Further treatment of N,N-dimethyl-2-phenylethanethioamide (5 a) with 1-methyl-indole (1 a) …
Number of citations: 54 onlinelibrary.wiley.com
UC Kasséhin, FA Gbaguidi… - Organic Chemistry …, 2014 - downloads.hindawi.com
… In this connection, and particularly in the context of the synthesis of a compound library, our group became interested in generating a collection of 2-oxo-2-phenylethanethioamide …
Number of citations: 1 downloads.hindawi.com
Y Sun, H Jiang, W Wu, W Zeng, J Li - Organic & Biomolecular …, 2014 - pubs.rsc.org
We herein describe a novel method for the synthesis of thioamides by a three component condensation of alkynyl bromides, amines, and Na2S·9H2O. The developed method is …
Number of citations: 30 pubs.rsc.org
E Kawamura, T Nishiwaki, N Abe… - Journal of the …, 1982 - pubs.rsc.org
… However, in accord with the higher reactivity of C-6 of a benzo[b]thiophenring towards electrophiles than C-5," the cyclisation of the 2-phenylethanethioamide (1 3) with an excess of …
Number of citations: 5 pubs.rsc.org

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